molecular formula C4H11O4P B13693391 Isobutyl dihydrogen phosphate CAS No. 2466-73-1

Isobutyl dihydrogen phosphate

Cat. No.: B13693391
CAS No.: 2466-73-1
M. Wt: 154.10 g/mol
InChI Key: SVBLDLLXNRGMBG-UHFFFAOYSA-N
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Description

Isobutyl dihydrogen phosphate is an organophosphate compound with the molecular formula C4H11O4P. It is a derivative of phosphoric acid where one of the hydrogen atoms is replaced by an isobutyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl dihydrogen phosphate can be synthesized through the esterification of phosphoric acid with isobutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure proper mixing of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, phosphoric acid and isobutanol, are fed into a reactor where they undergo esterification in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Isobutyl dihydrogen phosphate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and isobutanol.

    Oxidation: It can be oxidized to form phosphoric acid derivatives.

    Substitution: The isobutyl group can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Water and acidic or basic catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Hydrolysis: Phosphoric acid and isobutanol.

    Oxidation: Phosphoric acid derivatives.

    Substitution: Various alkyl or aryl phosphates.

Scientific Research Applications

Isobutyl dihydrogen phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.

Mechanism of Action

The mechanism of action of isobutyl dihydrogen phosphate involves its interaction with various molecular targets. In biological systems, it can act as a phosphate donor in enzymatic reactions, influencing metabolic pathways. Its ester bonds can be hydrolyzed by enzymes, releasing phosphoric acid and isobutanol, which can participate in further biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Diisobutyl hydrogen phosphate
  • Potassium dihydrogen phosphate
  • Sodium dihydrogen phosphate

Comparison

Isobutyl dihydrogen phosphate is unique due to its specific isobutyl group, which imparts distinct chemical and physical properties compared to other similar compounds. For instance, diisobutyl hydrogen phosphate has two isobutyl groups, making it more hydrophobic and less reactive in hydrolysis reactions. Potassium and sodium dihydrogen phosphates are inorganic salts with different solubility and reactivity profiles, making them suitable for different applications in agriculture and industry.

Properties

CAS No.

2466-73-1

Molecular Formula

C4H11O4P

Molecular Weight

154.10 g/mol

IUPAC Name

2-methylpropyl dihydrogen phosphate

InChI

InChI=1S/C4H11O4P/c1-4(2)3-8-9(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7)

InChI Key

SVBLDLLXNRGMBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP(=O)(O)O

Origin of Product

United States

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